H-Leu-Trp-OH
Overview
Description
H-Leu-Trp-OH: is a dipeptide composed of the amino acids leucine and tryptophan. It is known for its biological activity and is used in various scientific research applications. The compound has a molecular formula of C₁₇H₂₃N₃O₃ and a molecular weight of 317.38 g/mol .
Scientific Research Applications
H-Leu-Trp-OH has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including as an angiotensin I-converting enzyme inhibitor.
Industry: Utilized in the development of peptide-based drugs and biomaterials .
Safety and Hazards
Mechanism of Action
Target of Action
H-Leu-Trp-OH is a dipeptide Peptides can act as either agonists or antagonists by binding to receptors on the cell surface .
Mode of Action
Generally, peptides interact with their targets, leading to a series of biochemical reactions that result in changes at the cellular level .
Biochemical Pathways
It’s worth noting that the amino acid tryptophan (trp) is involved in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-ht) . A significant fraction of Trp enters the kynurenic pathway, which is catalyzed by the hepatic enzyme tryptophan 2,3-dioxygenase (TDO) and the extrahepatic enzyme indoleamine 2,3-dioxygenase (IDO) .
Result of Action
Peptides generally exhibit greater efficacy with well-defined mechanisms of action, making them relatively easier to identify .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as carbodiimides or uronium salts.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The use of high-throughput techniques and optimized reaction conditions ensures the consistent production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions: H-Leu-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bond can be reduced under specific conditions.
Substitution: The amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide bonds.
Substitution: Modified amino acid residues.
Comparison with Similar Compounds
H-Trp-Leu-OH: Another dipeptide with similar properties but different sequence.
H-Leu-Trp-Leu-OH: A tripeptide with an additional leucine residue.
H-Trp-Leu-Leu-OH: A tripeptide with an additional leucine residue at the C-terminus .
Uniqueness: H-Leu-Trp-OH is unique due to its specific sequence and the presence of both leucine and tryptophan residues. This combination imparts distinct biological activities and makes it a valuable tool in various research applications. The presence of tryptophan allows for specific interactions with target proteins, while leucine contributes to the peptide’s stability and hydrophobicity .
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-10(2)7-13(18)16(21)20-15(17(22)23)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVUABVGYYSDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965889 | |
Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucyl-Tryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028940 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5156-22-9 | |
Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was H-Leu-Trp-OH included in the study on bitter masking agents?
A1: this compound, a dipeptide composed of Leucine (Leu) and Tryptophan (Trp), was employed as a model bitter compound in this study []. The researchers aimed to assess the effectiveness of various short-chain gingerdione derivatives in masking the bitterness of different substances.
Q2: Did the gingerdione derivatives successfully mask the bitterness of this compound?
A2: The study revealed that while some gingerdione derivatives like 1-(4-Hydroxy-3-methoxyphenyl)hexa-3,5-dione and 1-(4-hydroxy-3-methoxyphenyl)hepta-3,5-dione effectively reduced the bitterness of caffeine and quinine, they did not exhibit a similar effect on this compound []. This suggests that the bitterness-masking mechanism of these compounds might be specific to certain types of bitter molecules and not universally applicable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.